molecular formula C27H25N3O2 B14735466 N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide CAS No. 5516-40-5

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide

Cat. No.: B14735466
CAS No.: 5516-40-5
M. Wt: 423.5 g/mol
InChI Key: OWVKTZCMDYVZJS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can yield the desired indole structure . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and other cellular processes.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

CAS No.

5516-40-5

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide

InChI

InChI=1S/C27H25N3O2/c1-17(26(31)29(2)3)30-25(19-13-7-8-14-20(19)27(30)32)23-21-15-9-10-16-22(21)28-24(23)18-11-5-4-6-12-18/h4-17,25,28H,1-3H3

InChI Key

OWVKTZCMDYVZJS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N1C(C2=CC=CC=C2C1=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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